4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14827882
InChI: InChI=1S/C13H14N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13/h3-9H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC14827882

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide -

Specification

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
IUPAC Name 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C13H14N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13/h3-9H,1-2H3,(H,14,15)
Standard InChI Key KPDKYEYDFMKPIK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzene ring substituted with a methyl group at the para position, linked via a sulfonamide bridge to a 4-methylpyridin-2-yl moiety. This hybrid structure combines aromatic and heterocyclic components, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}
Molecular Weight (g/mol)262.33
IUPAC Name4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
LogP3.34
Topological Polar Surface Area67.44 Ų

The hydrochloride salt form (C13H15ClN2O2S\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2\text{S}, MW 298.79 g/mol) is also documented, enhancing solubility for pharmacological studies .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 2-amino-4-methylpyridine and benzenesulfonyl chloride under alkaline conditions .

Step 1: Formation of Sulfonamide Bond

2-Amino-4-methylpyridine+Benzenesulfonyl chlorideNa2CO3,H2ON-(4-methylpyridin-2-yl)benzenesulfonamide+HCl\text{2-Amino-4-methylpyridine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Na}_2\text{CO}_3, \text{H}_2\text{O}} \text{N-(4-methylpyridin-2-yl)benzenesulfonamide} + \text{HCl}

Reaction conditions: pH 8–10, 3–4 hours stirring, followed by acidification to pH 3–5 for precipitation .

Step 2: N-Alkylation (Optional)
The product can be further functionalized using alkyl/aralkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of lithium hydride (LiH) and dimethylformamide (DMF) .

Spectral Characterization

Data from nuclear magnetic resonance (NMR) and mass spectrometry confirm structural integrity:

Table 2: Spectral Data for N-(4-methylpyridin-2-yl)benzenesulfonamide

TechniqueKey Signals
1H^1\text{H} NMRδ 7.98 (d, J = 7.2 Hz, 1H, H-6 pyridine), 7.88 (dd, J = 7.5 Hz, 2H, H-2'/6' benzene), 2.41 (s, 3H, CH₃)
IR1339 cm⁻¹ (S=O stretch), 1602 cm⁻¹ (C=N stretch)
EI-MSm/z 262 [M]⁺, fragments at m/z 155 (C₆H₅SO₂⁺), 107 (C₆H₅N⁺)

Biological Activity and Mechanism of Action

Antibacterial Properties

The compound exhibits moderate to strong antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . This mechanism disrupts nucleotide synthesis, leading to bacterial cell death.

Table 3: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa>100

Notably, derivative 5e (N-benzyl variant) showed no activity against P. aeruginosa, highlighting structure-activity dependencies .

Applications in Medicinal Chemistry

Antibacterial Drug Development

The compound’s efficacy against Gram-positive bacteria positions it as a lead for treating infections resistant to conventional sulfonamides. Synergistic studies with trimethoprim could enhance folate pathway disruption .

Chemical Biology Probes

Its sulfonamide group serves as a versatile handle for bioconjugation, enabling the development of targeted therapies or diagnostic agents.

Comparison with Related Sulfonamides

Table 4: Structural and Functional Comparison

CompoundMolecular FormulaKey DifferencesMIC (µg/mL)*
SulfamethoxazoleC10H11N3O3S\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_3\text{S}Lacks pyridine moiety12.5–25
N-(4-Methyl-2-pyridyl)benzenesulfonamideC12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}No methyl on benzene25–50
4-Methyl-N-(4-methylpyridin-2-yl)benzenesulfonamideC13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}Dual methyl substitution25–50

*MIC values against S. aureus.

The dual methyl groups enhance lipophilicity (LogP = 3.34 vs. 2.1 for sulfamethoxazole), potentially improving membrane permeability .

Challenges and Future Directions

Solubility Optimization

The hydrochloride salt form improves aqueous solubility but may alter pharmacokinetics. Prodrug strategies or co-crystallization could address this .

Resistance Mitigation

Combination therapies with β-lactam antibiotics or efflux pump inhibitors may counteract resistance mechanisms .

Targeted Delivery Systems

Nanoparticle encapsulation or antibody-drug conjugates could enhance tissue-specific delivery, reducing off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator